molecular formula C19H17N3O6 B14116755 [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate

Cat. No.: B14116755
M. Wt: 383.4 g/mol
InChI Key: DVJYVUAKYRCLAW-JZJYNLBNSA-N
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Description

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene group, a dinitrophenyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone to form the hydrazone intermediate. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoates or cyclohexylidene derivatives.

Scientific Research Applications

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone 2,4-dinitrophenylhydrazone: Similar in structure but lacks the benzoate moiety.

    2,4-Dinitrophenylhydrazine derivatives: Share the dinitrophenyl group but differ in other structural aspects.

    Benzoate derivatives: Compounds with similar benzoate moieties but different substituents.

Uniqueness

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate is unique due to its combination of a cyclohexylidene group, a dinitrophenyl group, and a benzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate

InChI

InChI=1S/C19H17N3O6/c23-19(13-6-2-1-3-7-13)28-20-17-9-5-4-8-15(17)16-11-10-14(21(24)25)12-18(16)22(26)27/h1-3,6-7,10-12,15H,4-5,8-9H2/b20-17-

InChI Key

DVJYVUAKYRCLAW-JZJYNLBNSA-N

Isomeric SMILES

C1CC/C(=N/OC(=O)C2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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